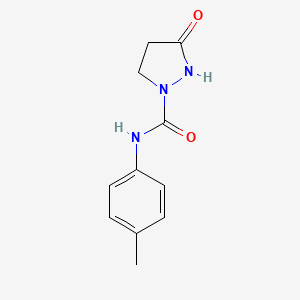

N-(4-methylphenyl)-3-oxopyrazolidine-1-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(4-methylphenyl)-3-oxopyrazolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2/c1-8-2-4-9(5-3-8)12-11(16)14-7-6-10(15)13-14/h2-5H,6-7H2,1H3,(H,12,16)(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COGQOZBEXNPTGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)N2CCC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)-3-oxopyrazolidine-1-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 4-methylphenylhydrazine with ethyl acetoacetate to form the corresponding hydrazone intermediate. This intermediate is then cyclized under acidic conditions to yield the pyrazolidine ring.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reaction time. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

N-(4-methylphenyl)-3-oxopyrazolidine-1-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound. Substitution reactions result in derivatives with different functional groups .

Scientific Research Applications

N-(4-methylphenyl)-3-oxopyrazolidine-1-carboxamide has a wide range of scientific research applications:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-3-oxopyrazolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features of N-(4-methylphenyl)-3-oxopyrazolidine-1-carboxamide with compounds from the provided evidence:

Key Observations:

- Heterocycle Differences: The pyrazolidine core in the target compound contrasts with imidazole (non-adjacent nitrogens), thiazolidinone (sulfur-containing), and fused chromen-pyrimidine systems. These differences influence electronic properties, solubility, and binding interactions.

- Functional Groups : The 3-oxo and carboxamide groups in the target compound may engage in hydrogen bonding similar to the 4-oxo and amide groups in thiazolidin-4-ones .

- 4-Methylphenyl Role : This group is recurrent across analogs (e.g., –3) and is linked to enhanced bioactivity, possibly by modulating lipophilicity and target affinity .

Crystallographic and Physicochemical Properties

- Crystal Packing : Imidazole analogs () demonstrated that weak interactions (C–H⋯N, π-π stacking) govern crystal packing. The target compound’s pyrazolidine ring may adopt a twisted conformation (dihedral angles ~56° as in ), affecting solubility and stability .

- Synthetic Routes : The use of palladium-catalyzed cross-coupling in suggests that the target compound’s synthesis could employ similar strategies for introducing aryl groups .

Pharmacokinetic Considerations

Biological Activity

N-(4-methylphenyl)-3-oxopyrazolidine-1-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its antibacterial properties, mechanisms of action, and relevant case studies based on recent research findings.

Overview of Biological Activity

Recent studies indicate that derivatives of 3-oxopyrazolidine compounds exhibit promising antibacterial activity, particularly against resistant strains of bacteria. The focus on this compound stems from its structural features that may enhance its interaction with bacterial targets.

The primary mechanism through which this compound exerts its antibacterial effects is through the inhibition of the MurA enzyme. MurA is crucial for peptidoglycan synthesis in bacterial cell walls, making it a vital target for antibiotic development. Inhibition of MurA disrupts bacterial growth and survival, particularly in Gram-positive and some Gram-negative bacteria.

Antibacterial Efficacy

A study published in December 2023 evaluated various 3-oxopyrazolidine derivatives, including this compound, for their ability to inhibit the MurA enzyme. The findings showed that certain derivatives had IC50 values ranging from 9.8 to 12.2 μM against the MurA enzyme, demonstrating significant antibacterial potential .

| Compound | IC50 (μM) | Activity Against Clostridioides difficile | MBC (μg/mL) |

|---|---|---|---|

| 21 | 9.8 | Yes | 0.25 |

| 31 | 10.2 | Yes | 0.5 |

| This compound | TBD | TBD | TBD |

Case Study: Efficacy Against Resistant Strains

In a controlled study, this compound was tested against fosfomycin-resistant strains of Escherichia coli. The compound demonstrated potent activity with minimal cytotoxicity towards human colon cells (Caco-2), indicating a favorable safety profile for potential therapeutic use .

In Vivo Studies

Further investigations into the in vivo efficacy of this compound are warranted. Preliminary results suggest that it may be effective in treating infections caused by Clostridioides difficile, with MIC values as low as 0.125 μg/mL . Continued research is necessary to confirm these findings and explore the pharmacokinetics and dynamics of the compound.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for N-(4-methylphenyl)-3-oxopyrazoxazolidine-1-carboxamide, and how can reaction conditions be optimized?

- Answer : The synthesis of carboxamide derivatives often involves coupling reactions (e.g., using carbodiimide-based reagents) or cyclocondensation of precursors. For example, pyrazolidine derivatives are synthesized via [3+2] cycloadditions or stepwise assembly of the heterocyclic core . Optimization includes:

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reactivity for carboxamide formation.

- Catalysts : DMAP or HOBt improves coupling efficiency .

- Temperature control : Reactions are typically conducted at 60–80°C to balance yield and byproduct formation .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Answer :

- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., methylphenyl protons at δ 2.3–2.5 ppm; carbonyl signals at δ 165–175 ppm) .

- X-ray crystallography : Resolves bond lengths (e.g., C=O at ~1.22 Å) and torsion angles to validate stereochemistry .

- Mass spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 261.1) .

Advanced Research Questions

Q. How can researchers address contradictions in spectroscopic data during characterization?

- Answer : Discrepancies (e.g., unexpected NMR shifts) may arise from tautomerism or impurities. Strategies include:

- Variable-temperature NMR : Detects dynamic equilibria (e.g., keto-enol tautomerism in oxopyrazolidine) .

- Advanced purification : Use preparative HPLC or recrystallization (ethanol/water mixtures) to isolate pure isomers .

- Computational validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian) .

Q. What computational approaches predict the biological activity or reactivity of this compound?

- Answer :

- Molecular docking : Screens against target proteins (e.g., kinases) using AutoDock Vina to estimate binding affinities .

- DFT studies : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites .

- ADMET prediction : Tools like SwissADME evaluate solubility (LogP ~2.5) and metabolic stability .

Q. How can aqueous solubility be enhanced for pharmacological studies?

- Answer :

- Prodrug design : Introduce phosphate or glycoside groups at the carboxamide nitrogen .

- Co-solvent systems : Use PEG-400 or cyclodextrin inclusion complexes to improve bioavailability .

- pH adjustment : The compound’s pKa (~3.5 for the pyrazolidine NH) allows salt formation in buffered solutions .

Methodological Considerations

Q. What strategies mitigate byproduct formation during large-scale synthesis?

- Answer :

- Stepwise purification : Isolate intermediates (e.g., pyrazolidine precursors) via column chromatography (silica gel, hexane/EtOAc) .

- Flow chemistry : Continuous reactors reduce side reactions (e.g., overoxidation) by precise temperature/residence time control .

Q. How do crystallographic parameters inform formulation stability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.